molecular formula C11H14N2O2S2 B2862936 1-(benzenesulfonyl)-2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole CAS No. 868216-48-2

1-(benzenesulfonyl)-2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2862936
CAS No.: 868216-48-2
M. Wt: 270.37
InChI Key: IOZUMVUBRQQLIT-UHFFFAOYSA-N
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Description

1-(benzenesulfonyl)-2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole is a compound that belongs to the class of benzenesulfonyl derivatives. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and material science. The presence of both sulfonyl and sulfanyl groups in its structure makes it a versatile molecule for various chemical transformations and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzenesulfonyl)-2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole typically involves the reaction of benzenesulfonyl chloride with 2-ethylsulfanyl-4,5-dihydroimidazole under basic conditions. A common base used in this reaction is triethylamine, which helps in the deprotonation and subsequent nucleophilic attack on the sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of solvents like dichloromethane or acetonitrile can aid in the solubility of reactants and products, ensuring a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(benzenesulfonyl)-2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Sulfonamides, sulfonyl thiols.

Scientific Research Applications

1-(benzenesulfonyl)-2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonyl group can form strong interactions with amino acid residues, leading to effective inhibition.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl Chloride: Used in similar substitution reactions but lacks the sulfanyl group.

    2-Ethylsulfanyl-4,5-dihydroimidazole: Similar core structure but without the benzenesulfonyl group.

    Sulfonamides: Share the sulfonyl group but differ in their overall structure and reactivity.

Uniqueness

1-(benzenesulfonyl)-2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole is unique due to the presence of both sulfonyl and sulfanyl groups, which provide a combination of reactivity and stability. This dual functionality allows it to participate in a broader range of chemical reactions compared to its individual components or other similar compounds.

Properties

IUPAC Name

1-(benzenesulfonyl)-2-ethylsulfanyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S2/c1-2-16-11-12-8-9-13(11)17(14,15)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZUMVUBRQQLIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NCCN1S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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